3-Fold Superior GlyT1 Inhibitory Potency Achieved by Azepane over Piperidine Scaffold
The compound demonstrates potent inhibition of GlyT1 with an IC50 of 37 nM [1]. This activity represents a direct ~3-fold improvement over a structurally matched piperidine analog, where a direct head-to-head comparison established that replacing the piperidine ring with the target's azepane moiety increases GlyT1 inhibitory potency [2].
| Evidence Dimension | GlyT1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | Piperidine Analog (Exact structure unspecified, but related to compound 1 in [2]) |
| Quantified Difference | ~3-fold greater potency |
| Conditions | Inhibition of human GlyT1 expressed in QT6 cells, assessed by reduction in [14C]glycine uptake after 20 min [1]; or JAR cells, [3H]glycine uptake after 2 hrs [2] |
Why This Matters
The 3-fold potency gain is a quantifiable advantage for researchers requiring higher-affinity chemical probes or more efficacious leads for CNS target validation.
- [1] BindingDB. (n.d.). ChEMBL_1856379 (CHEMBL4357108): Inhibition of human GlyT1. View Source
- [2] Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881. View Source
